4-Methoxy-2-methyl-4-oxobutanoic acid

描述

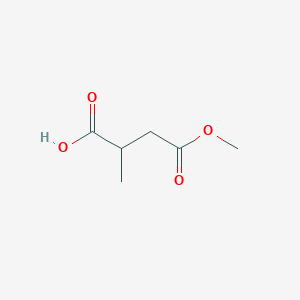

4-Methoxy-2-methyl-4-oxobutanoic acid (CAS: 81025-83-4) is a branched oxobutanoic acid derivative characterized by a methoxy group at the C4 position and a methyl group at the C2 position. Its structure includes a ketone (C4-oxo) and a carboxylic acid moiety, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Key spectral data (e.g., $^1$H NMR: δ 2.60–2.80 for CH$2$, 3.68 for OCH$3$, and 9.89 for OH) confirm its stereochemical and functional group integrity .

属性

CAS 编号 |

111266-27-4; 23268-03-3; 81025-83-4 |

|---|---|

分子式 |

C6H10O4 |

分子量 |

146.142 |

IUPAC 名称 |

4-methoxy-2-methyl-4-oxobutanoic acid |

InChI |

InChI=1S/C6H10O4/c1-4(6(8)9)3-5(7)10-2/h4H,3H2,1-2H3,(H,8,9) |

InChI 键 |

UVQYBUYGFBXQGO-UHFFFAOYSA-N |

SMILES |

CC(CC(=O)OC)C(=O)O |

溶解度 |

not available |

产品来源 |

United States |

相似化合物的比较

Comparative Analysis with Structural Analogs

Structural Similarities and Key Differences

The compound is compared to structurally related oxobutanoic acid derivatives based on substituent patterns, physicochemical properties, and applications.

Table 1: Structural and Functional Group Comparison

Physicochemical and Reactivity Trends

- Polarity and Solubility: The methoxy group in this compound increases polarity compared to its ethoxy analog (66261-38-9), which is more hydrophobic . The methylthio derivative (583-92-6) exhibits higher lipid solubility due to the sulfur atom, making it suitable for membrane permeability studies .

- Reactivity: The ketone group at C4 in 81025-83-4 facilitates nucleophilic additions, whereas the methylene group in 66261-38-9 allows for Diels-Alder reactions . Bromine in 4-(4-bromophenyl)-4-oxobutanoic acid enables cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery .

常见问题

Q. What are the optimal synthetic routes for 4-Methoxy-2-methyl-4-oxobutanoic acid, and how can residual solvents be minimized?

The synthesis typically involves condensation reactions using maleic anhydride or esterification of methoxy-substituted precursors. A critical step is ensuring the final product is free from residual solvents like methanol, which can interfere with downstream reactions. Post-synthesis, drying under vacuum and monitoring via H NMR (e.g., δ 3.68 ppm for methoxy groups) is essential to confirm purity .

Q. What spectroscopic methods are recommended for structural characterization?

- H NMR : Key peaks include δ 2.60–2.80 ppm (methylene protons) and δ 3.68 ppm (methoxy group) .

- IR Spectroscopy : Look for C=O stretches (~1700–1750 cm) and O–H broad peaks (if acidic protons are present).

- Mass Spectrometry : Confirm molecular weight (e.g., 146 g/mol for related analogs) .

Q. What safety protocols are critical during handling?

Q. How can researchers distinguish between stereoisomers of this compound?

Chiral HPLC or polarimetry can resolve enantiomers. For example, (S)-4-Methoxy-2-methyl-4-oxobutanoic acid (CAS: 2044710-58-7) requires chiral columns (e.g., CHIRALPAK® AD-H) with hexane/isopropanol mobile phases .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, highlighting electrophilic sites at the ketone and ester groups. Such models align with experimental observations of reactivity in cross-coupling reactions .

Q. What strategies resolve contradictory spectral data from different synthesis batches?

Q. How does the methoxy group influence crystallographic packing?

X-ray crystallography (using SHELX or ORTEP) reveals that the methoxy group induces steric hindrance, affecting crystal lattice stability. For example, related methoxy-substituted analogs show reduced symmetry (triclinic systems) due to intermolecular H-bonding .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess?

- Catalyst Optimization : Use asymmetric catalysis (e.g., Jacobsen’s catalyst) to preserve stereochemistry.

- Process Monitoring : Implement inline PAT (Process Analytical Technology) tools for real-time chiral purity analysis .

Q. How can potentiometric titration improve quantification in complex matrices?

Titration with standardized NaOH (0.1 M) in non-aqueous solvents (e.g., DMF) enhances endpoint detection for the carboxylic acid moiety. Validate with spiked recovery experiments (≥95% accuracy) .

Q. What biological assays are suitable for studying its derivatives?

- Enzyme Inhibition : Screen against serine hydrolases using fluorogenic substrates.

- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa) with IC determination.

- Structural Analogs : Derivatives like 4-(2-fluorophenyl)-4-oxobutanoic acid show promise in antimicrobial studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。